N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c23-22(24,25)19-9-5-4-8-18(19)21(29)26-14-16-10-12-27(13-11-16)20(28)15-30-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDVYRAGVZURGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidin-4-ylmethanol Derivatives
Piperidin-4-ylmethanol serves as the starting material for the piperidine moiety. Protection of the amine group is critical to prevent undesired side reactions. A common approach involves:
- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine as a base, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate*.
- Step 2 : Acylation of the hydroxyl group with phenoxyacetyl chloride. The reaction is conducted in anhydrous DCM under nitrogen atmosphere, using N,N-diisopropylethylamine (DIPEA) to scavenge HCl. This produces tert-butyl 4-((2-phenoxyacetoxy)methyl)piperidine-1-carboxylate*.
- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, yielding 1-(2-phenoxyacetyl)piperidin-4-yl)methanol. Subsequent oxidation with Dess-Martin periodinane converts the alcohol to the aldehyde, which is then subjected to reductive amination to form the primary amine intermediate.
Synthesis of 2-(Trifluoromethyl)benzamide Derivatives
Patent-Based Methods for 2-Trifluoromethylbenzamide
A patented route (CN113698315A) outlines the synthesis of 2-trifluoromethylbenzamide from 2,3-dichlorotrifluorotoluene:
- Fluorination : Reaction with potassium fluoride in dimethylacetamide at 90–100°C yields 2-fluoro-3-chlorotrifluoromethane.
- Cyanide Substitution : Treatment with sodium cyanide replaces the chlorine atom, forming 2-chloro-6-trifluoromethylbenzonitrile.
- Hydrogenation-Dechlorination : Catalytic hydrogenation using palladium on carbon in tetrahydrofuran (THF) removes the chlorine atom, producing 2-trifluoromethylbenzonitrile.
- Hydrolysis : Basic hydrolysis with aqueous sodium hydroxide converts the nitrile to the benzamide, yielding 2-trifluoromethylbenzamide with >97% purity.
Alternative Routes for Benzamide Activation
The benzamide component can be activated as an acid chloride for coupling:
- Step 1 : Reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) in DCM, catalyzed by dimethylformamide (DMF), produces 2-(trifluoromethyl)benzoyl chloride.
Coupling of Intermediates
Amide Bond Formation
The primary amine intermediate (1-(2-phenoxyacetyl)piperidin-4-yl)methylamine) is reacted with 2-(trifluoromethyl)benzoyl chloride in DCM, using DIPEA as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 12–24 hours.
Alternative Coupling Agents :
- HATU/Oxyma : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and ethyl cyano(hydroxyimino)acetate (Oxyma) in DMF improves coupling efficiency, particularly for sterically hindered amines.
Optimization and Challenges
Reaction Conditions
Purification Techniques
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals of the final product.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.72 (t, J = 7.6 Hz, 1H, Ar-H), 7.56 (d, J = 7.6 Hz, 1H, Ar-H), 6.90–6.84 (m, 3H, OPh-H), 4.42 (s, 2H, COCH₂O), 3.82 (d, J = 12.4 Hz, 2H, NCH₂), 3.12 (t, J = 12.0 Hz, 2H, NCH₂), 2.86–2.78 (m, 1H, CH(CH₂)), 2.01–1.89 (m, 2H, piperidine-H), 1.72–1.62 (m, 2H, piperidine-H).
- HRMS (ESI): m/z calculated for C₂₂H₂₃F₃N₂O₃ [M+H]⁺: 421.1738; found: 421.1741.
Comparative Analysis of Synthetic Routes
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Target Compound vs. FLT3 Inhibitors ()
The compound in targets FLT3 kinase, a key player in leukemia. While both compounds share a benzamide-trifluoromethyl core, the target compound’s phenoxyacetyl-piperidine chain may offer improved blood-brain barrier penetration compared to the aminonitrophenyl group in , which prioritizes aqueous solubility .
Comparison with Nitazoxanide ()
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP in all analogues, but the piperidine-phenoxyacetyl chain in the target compound may reduce crystallinity, enhancing oral absorption compared to rigid structures like Goxalapladib .
- Metabolic Stability : Piperidine rings () and trifluoromethyl groups () are associated with resistance to oxidative metabolism, suggesting prolonged half-life for the target compound .
Therapeutic Potential
- Oncology : Fluorine-substituted benzamides () show kinase inhibition, suggesting the target compound may target similar pathways .
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H24F3N3O4
- Molecular Weight : 463.4 g/mol
- CAS Number : 1234837-68-3
This compound functions primarily as an inhibitor of specific biological pathways, including:
- Glycine Transporter Inhibition : Similar compounds have been shown to inhibit glycine transporters, which can enhance glutamatergic neurotransmission in the central nervous system. This mechanism is relevant in treating disorders like schizophrenia by modulating dopaminergic activity .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anti-Cancer Properties
- A study demonstrated that trifluoromethyl-substituted compounds can promote apoptosis in hepatoma cells by down-regulating Bcl-2 and up-regulating Bax and caspase-3 expressions. The introduction of trifluoromethyl groups significantly enhanced these effects, indicating a promising avenue for cancer therapy .
- Anti-inflammatory Effects
- Neurotransmission Modulation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
